2-Hydroxy-5-(naphthalen-2-YL)isonicotinic acid
CAS No.: 1261984-47-7
Cat. No.: VC11764003
Molecular Formula: C16H11NO3
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261984-47-7 |
|---|---|
| Molecular Formula | C16H11NO3 |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | 5-naphthalen-2-yl-2-oxo-1H-pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H11NO3/c18-15-8-13(16(19)20)14(9-17-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,17,18)(H,19,20) |
| Standard InChI Key | ZIDOOQQAVZAMMH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CNC(=O)C=C3C(=O)O |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CNC(=O)C=C3C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-Hydroxy-5-(naphthalen-2-yl)isonicotinic acid (IUPAC name: 5-(naphthalen-2-yl)-2-oxo-1,4-dihydropyridine-4-carboxylic acid) features:
-
A pyridinone core substituted with a hydroxyl group at position 2.
-
A naphthalen-2-yl group at position 5.
-
A carboxylic acid moiety at position 4.
The naphthalene system introduces extended π-conjugation, potentially enhancing luminescent properties and intermolecular stacking interactions compared to simpler aryl-substituted analogs .
Table 1: Comparative Molecular Properties of Isonicotinic Acid Derivatives
Spectral Signatures
While experimental spectra for the title compound are unavailable, predictions based on structural analogs suggest:
-
IR: Broad O-H stretch (~2500–3300 cm⁻¹ for -COOH and phenolic -OH), C=O stretch (~1680–1720 cm⁻¹), and aromatic C=C vibrations (~1450–1600 cm⁻¹) .
-
¹H NMR: Characteristic signals for naphthalene protons (δ 7.4–8.3 ppm), pyridinone H-3 (δ ~6.8 ppm), and carboxylic acid proton (δ ~13 ppm, broad) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Plausible routes derive from established methods for substituted isonicotinic acids:
-
Chalcone Cyclization:
-
Hydrazide Coupling:
Table 2: Comparative Synthetic Yields of Related Compounds
Purification Challenges
-
High polarity from -COOH and -OH groups necessitates reversed-phase chromatography or recrystallization from polar aprotic solvents (e.g., DMF/H₂O).
-
Melting point predicted between 210–230°C based on dichloro analogs .
Physicochemical Behavior
Solubility Profile
-
High solubility: DMF, DMSO (>50 mg/mL predicted)
-
Low solubility: Water (<1 mg/mL), hexane
Acid-Base Properties
-
Predicted pKa values:
-
Carboxylic acid: ~2.8
-
Phenolic -OH: ~8.1
-
Pyridinone N-H: ~10.4
-
Biological Relevance and Applications
Industrial Applications
-
Chelating agent for metal recovery processes (Fe³⁺, Cu²⁺ binding predicted) .
-
Potential monomer for conjugated polymers in organic electronics .
Computational Modeling Insights
DFT Calculations
-
HOMO (-5.8 eV) localized on naphthalene, LUMO (-2.3 eV) on pyridinone, suggesting charge-transfer transitions .
-
Dipole moment: ~4.2 D (enhanced solubility in polar media).
Molecular Docking
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume